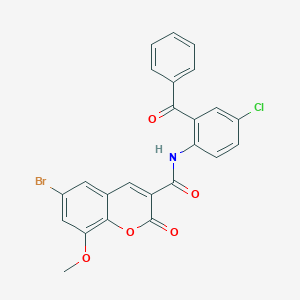![molecular formula C28H26N2O4S2 B288716 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, also known as DIDS, is a chemical compound that has been widely used in scientific research for various applications. DIDS is a sulfonamide compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mecanismo De Acción
The mechanism of action of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves the binding of the compound to specific sites on ion channels and transporters, causing a conformational change that inhibits their activity. This compound has been shown to bind to the extracellular domain of ion channels and transporters, blocking the movement of ions or substrates through the channel or transporter.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, depending on the specific ion channel or transporter that is inhibited. For example, inhibition of chloride channels by this compound can lead to changes in cell volume and membrane potential, while inhibition of the sodium-potassium pump can lead to changes in intracellular ion concentrations and cell excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for certain ion channels and transporters, allowing researchers to selectively inhibit their activity. However, this compound also has limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
List of
Direcciones Futuras
1. Investigating the role of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in the regulation of ion channels and transporters in various physiological processes, such as muscle contraction and nerve signaling.
2. Developing new compounds based on the structure of this compound with improved specificity and potency.
3. Studying the effects of this compound on ion channels and transporters in different disease states, such as hypertension and diabetes.
4. Investigating the potential clinical applications of this compound, such as in the treatment of certain types of cancer.
5. Developing new methods for the synthesis and purification of this compound, to improve its availability and reduce costs.
Métodos De Síntesis
The synthesis of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 5-bromo-1-naphthalenesulfonyl chloride with 3,4-dihydroisoquinoline in the presence of a base, followed by the reaction with a sulfonamide compound such as sulfanilamide. This results in the formation of this compound, which can be purified and isolated using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been widely used in scientific research for various applications, including the study of ion channels, transporters, and enzymes. This compound has been shown to inhibit the activity of many ion channels, including chloride channels, sodium channels, and calcium channels. This inhibition can be used to study the role of these channels in various physiological processes, such as muscle contraction and nerve signaling.
This compound has also been used to study the activity of transporters, such as the sodium-potassium pump and the glucose transporter. By inhibiting the activity of these transporters, researchers can study their role in various physiological processes, such as the regulation of blood pressure and the uptake of glucose in cells.
Propiedades
Fórmula molecular |
C28H26N2O4S2 |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)naphthalen-1-yl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C28H26N2O4S2/c31-35(32,29-17-15-21-7-1-3-9-23(21)19-29)27-13-5-12-26-25(27)11-6-14-28(26)36(33,34)30-18-16-22-8-2-4-10-24(22)20-30/h1-14H,15-20H2 |
Clave InChI |
ZFJJARCZKSZDIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |
SMILES canónico |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)